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Introduction
The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and

nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Replacing

the oxygen atom of the well-known morpholine ring with sulfur alters the physicochemical

properties, including size, lipophilicity, and metabolic stability.[1] This substitution provides

medicinal chemists with a versatile tool to modulate a compound's pharmacokinetic and

pharmacodynamic profiles.[2] The sulfur atom can exist in various oxidation states (sulfide,

sulfoxide, and sulfone), further expanding the chemical space for optimization.[2]

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities,

including anticancer, antibacterial, anti-diabetic, and antioxidant properties, making them a

subject of intense investigation in drug discovery.[1][3]

Therapeutic Applications
Thiomorpholine derivatives have been successfully incorporated into molecules targeting a

wide array of diseases. Their unique structural features allow for potent and selective

interactions with various biological targets.[3][4]
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Oncology
Thiomorpholine-containing compounds have shown significant promise as anticancer agents,

primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.

[1]

Inhibition of the PI3K/Akt/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin

(mTOR) pathway is frequently dysregulated in many cancers.[1] Several potent inhibitors

incorporating the thiomorpholine scaffold have been developed. A notable example is GDC-

0941 (Pictilisib), a potent, orally bioavailable pan-Class I PI3K inhibitor that has been evaluated

in clinical trials.[5][6][7] The thiomorpholine moiety in GDC-0941 contributes to its overall

physicochemical properties and binding to the ATP pocket of the enzyme.

// Pathway connections RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [style=dashed,

arrowhead=none]; PIP2 -> PIP3 [label=" Phosphorylation "]; PIP3 -> PDK1; PDK1 -> Akt

[label="P"]; Akt -> mTORC1 [label="P"]; mTORC1 -> Proliferation;

// Inhibition Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2.0, label=" Inhibition

"];

// Invisible edges for alignment {rank=same; RTK; PI3K;} {rank=same; PIP2; PIP3;} } /dot

PI3K/Akt/mTOR signaling pathway and inhibition by thiomorpholine derivatives.

Bruton's Tyrosine Kinase (BTK) Inhibition:

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and a validated target

for B-cell malignancies.[8] Novel BTK inhibitors incorporating a thiomorpholine moiety have

been developed, demonstrating potent enzymatic inhibition.[9]

Table 1: Quantitative Data for Selected Anticancer Thiomorpholine Derivatives
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Compound/De
rivative

Target IC50 / EC50
Cell Line /
Assay

Reference

GDC-0941

(Pictilisib)
PI3Kα 3 nM

Biochemical

Assay
[6][7]

PI3Kβ 33 nM
Biochemical

Assay
[6][7]

PI3Kδ 3 nM
Biochemical

Assay
[6][7]

PI3Kγ 75 nM
Biochemical

Assay
[6][7]

U87MG

Glioblastoma
- In vivo xenograft [5]

Compound 10j BTK 0.4 nM
Biochemical

Assay
[9]

Ramos (B-cell

leukemia)
7.75 µM Cell Proliferation [9]

Raji (B-cell

leukemia)
12.6 µM Cell Proliferation [9]

ZSTK474 Analog

(6s)
PI3Kα 107 nM

Biochemical

Assay
[10][11]

PI3Kδ 137 nM
Biochemical

Assay
[10]

MEK ~350 nM
Biochemical

Assay
[10][11]

SET-2 Leukemia

Cells
7.0 µM Cell Viability [10][11]

Infectious Diseases
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The thiomorpholine scaffold is present in compounds developed to combat bacterial and viral

infections.[12]

Antibacterial Agents:

Derivatives of the oxazolidinone class of antibiotics, where a thiomorpholine S-oxide or S,S-

dioxide replaces the morpholine ring of Linezolid, have shown potent activity against Gram-

positive bacteria.[4][13] Sutezolid, a thiomorpholine-containing oxazolidinone, has been

investigated for its activity against Mycobacterium tuberculosis.[1] Several novel thiomorpholine

derivatives have demonstrated potent antitubercular activity against the H37Rv strain of M.

tuberculosis, with MIC values as low as 1.56 μg/mL.[14]

Antiviral Agents (HIV):

Certain thiomorpholine derivatives have displayed excellent activity against HIV-1, with EC50

values in the nanomolar range, proving more effective than the non-nucleoside reverse

transcriptase inhibitor Nevirapine.[4]

Table 2: Quantitative Data for Selected Anti-Infective Thiomorpholine Derivatives

Compound/Derivati
ve

Organism / Target MIC / EC50 Reference

Sutezolid Analogues
Haemophilus

influenzae
Potent Activity [13]

Moraxella catarrhalis Potent Activity [13]

Dihydroquinoline 7f
M. tuberculosis

H37Rv
1.56 µg/mL [14]

Dihydroquinoline 7p
M. tuberculosis

H37Rv
1.56 µg/mL [14]

NNRTI Derivatives HIV-1 Strain 58 to 87 nM [4]

Other Therapeutic Areas
The versatility of the thiomorpholine scaffold extends to other areas of medicinal chemistry.[12]
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Anti-diabetic: Thiomorpholine-bearing compounds have been synthesized as inhibitors of

dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis, with IC50 values in

the low micromolar range.[4]

Hypolipidemic and Antioxidant: Certain N-substituted thiomorpholine derivatives have been

shown to inhibit lipid peroxidation and significantly decrease plasma levels of triglycerides,

total cholesterol, and low-density lipoprotein (LDL) in preclinical models.[12][15]

Neurodegenerative Diseases: Due to their ability to cross the blood-brain barrier and

modulate enzymes like acetylcholinesterase, thiomorpholine derivatives are being explored

for their potential in treating neurodegenerative diseases.[16][17]

Table 3: Quantitative Data for Thiomorpholine Derivatives in Other Therapeutic Areas

Compound/De
rivative

Target /
Activity

IC50 / %
Reduction

Model Reference

DPP-IV Inhibitor

16c
DPP-IV Enzyme 3.40 µmol/L In vitro [4]

Hypolipidemic

Cmpd 5

Triglyceride

Reduction
80%

Triton-induced

hyperlipidemic

rats

[15]

Total Cholesterol

Reduction
78%

Triton-induced

hyperlipidemic

rats

[15]

LDL Reduction 76%

Triton-induced

hyperlipidemic

rats

[15]

Lipid

Peroxidation
7.5 µM (IC50)

Microsomal

membrane lipids
[15]

Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of novel

chemical entities.
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Protocol 1: General Synthesis of a 4-Arylthiomorpholine
Derivative
This protocol describes a common method for N-arylation of thiomorpholine via nucleophilic

aromatic substitution.[18]

Objective: To synthesize 4-(4-nitrophenyl)thiomorpholine.

Materials:

Thiomorpholine (10 mmol)

4-Fluoronitrobenzene (10 mmol)

Triethylamine (TEA) (50 mmol)

Acetonitrile (ACN) (15 mL)

Ethyl acetate

Deionized water

Anhydrous sodium sulfate

50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory

funnel, rotary evaporator.

Procedure:

Combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol) in a 50 mL

round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.

Stir the reaction mixture and heat it to 85 °C for 12 hours.

After 12 hours, cool the reaction mixture to room temperature.
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Add 50 mL of deionized water to the flask and transfer the mixture to a separatory funnel.

Extract the aqueous layer with ethyl acetate (3 x 60 mL).

Combine the organic phases and dry them over anhydrous sodium sulfate.

Filter the mixture to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the final

product.

Characterize the product using NMR and mass spectrometry.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactants [label="Combine Thiomorpholine,\n4-Fluoronitrobenzene,\nTEA in ACN"]; reaction

[label="Heat at 85°C\nfor 12 hours", shape=Mdiamond, fillcolor="#FBBC05",

fontcolor="#202124"]; workup [label="Aqueous Workup:\nAdd H₂O"]; extraction [label="Extract

with\nEthyl Acetate (3x)"]; drying [label="Dry organic layers\n(Na₂SO₄)"]; evaporation

[label="Solvent Evaporation\n(Rotovap)"]; product [label="Final Product:\n4-(4-

Nitrophenyl)thiomorpholine", shape=box, style=filled, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; analysis [label="Characterization\n(NMR, MS)"]; end_node [label="End",

shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> reactants; reactants -> reaction; reaction -> workup; workup ->

extraction; extraction -> drying; drying -> evaporation; evaporation -> product; product ->

analysis; analysis -> end_node; } /dot

Workflow for the synthesis of 4-(4-nitrophenyl)thiomorpholine.

Protocol 2: In Vitro PI3K Enzyme Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration

(IC50) of a test compound against a PI3K isoform.

Objective: To quantify the inhibitory potency of a thiomorpholine derivative against a specific

PI3K isoform (e.g., PI3Kα).

Materials:
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Recombinant human PI3K enzyme

PIP2 substrate

ATP (containing γ-³²P-ATP for radiometric detection, or for use with ADP-Glo™ kinase assay)

Test compound (thiomorpholine derivative) dissolved in DMSO

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Kinase-Glo® or ADP-Glo™ Assay kit (Promega) for non-radiometric detection

96-well or 384-well plates

Plate reader (luminometer)

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical

starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 1 nM final

assay concentrations).

Assay Setup:

Add assay buffer to the wells of a microplate.

Add the diluted test compound or DMSO (for vehicle control) to the appropriate wells.

Add the PI3K enzyme to all wells except the "no enzyme" control.

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme

interaction.

Reaction Initiation: Start the kinase reaction by adding a mixture of the lipid substrate (PIP2)

and ATP.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

The reaction should be within the linear range.
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Reaction Termination and Detection:

Stop the reaction by adding the detection reagent from the ADP-Glo™ kit (which depletes

remaining ATP).

Add the second reagent (Kinase Detection Reagent) to convert the generated ADP to ATP,

and then measure the light produced using a luminometer. The light signal is proportional

to the ADP produced and thus to the kinase activity.

Data Analysis:

Subtract the background signal ("no enzyme" control) from all other readings.

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high

concentration of a known potent inhibitor as 0% activity.

Plot the normalized activity against the logarithm of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion
The thiomorpholine scaffold is a highly valuable asset in modern medicinal chemistry.[1][2] Its

favorable physicochemical properties and synthetic tractability have enabled the development

of numerous biologically active compounds.[1][3] The successful application of thiomorpholine

derivatives in developing clinical candidates for oncology and infectious diseases highlights

their therapeutic potential.[1][2] The continued exploration of this versatile heterocycle in

diverse therapeutic areas, coupled with detailed structure-activity relationship studies, will

undoubtedly lead to the discovery of novel and effective therapies.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1323514#applications-of-thiomorpholine-derivatives-
in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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